molecular formula C8H8Cl2N2O2 B13914544 Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate

Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate

Katalognummer: B13914544
Molekulargewicht: 235.06 g/mol
InChI-Schlüssel: DMZJHXBEPCIWFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate typically involves the chlorination of ethyl pyrazinecarboxylate followed by methylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like dimethyl sulfate or methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Wirkmechanismus

The mechanism of action of Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3,5-dichloro-6-ethyl-2-pyrazinecarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H8Cl2N2O2

Molekulargewicht

235.06 g/mol

IUPAC-Name

methyl 3,5-dichloro-6-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-3-4-6(9)12-7(10)5(11-4)8(13)14-2/h3H2,1-2H3

InChI-Schlüssel

DMZJHXBEPCIWFT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(C(=N1)C(=O)OC)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.